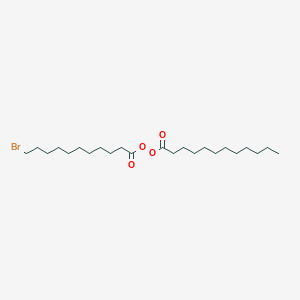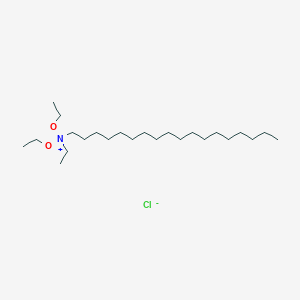
Diethoxy(ethyl)octadecylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxy(ethyl)octadecylammonium chloride is a quaternary ammonium compound with the molecular formula C27H58ClNO2. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is particularly valued for its ability to reduce surface tension and act as an antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethoxy(ethyl)octadecylammonium chloride can be synthesized through a quaternization reaction. The process typically involves the reaction of octadecylamine with ethyl diethoxyacetate in the presence of a suitable alkylating agent such as ethyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The final product is obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
Diethoxy(ethyl)octadecylammonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: It can be reduced to form corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: The major products include aldehydes, ketones, and carboxylic acids.
Reduction: The major products are primary and secondary amines, as well as alcohols.
Substitution: The major products depend on the nucleophile used but can include various substituted ammonium compounds.
Scientific Research Applications
Diethoxy(ethyl)octadecylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed as an antimicrobial agent in various biological studies, helping to control microbial growth in cultures.
Medicine: It is investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: The compound is used in the formulation of detergents, disinfectants, and fabric softeners.
Mechanism of Action
The mechanism of action of diethoxy(ethyl)octadecylammonium chloride primarily involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The compound targets the phospholipid components of the membrane, causing increased permeability and leakage of cellular contents.
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in biochemical research as a surfactant.
Uniqueness
Diethoxy(ethyl)octadecylammonium chloride is unique due to its specific combination of ethoxy and octadecyl groups, which confer distinct surfactant properties and enhance its effectiveness as an antimicrobial agent. Its ability to act as a phase transfer catalyst also sets it apart from other similar compounds.
Properties
CAS No. |
113679-40-6 |
|---|---|
Molecular Formula |
C24H52ClNO2 |
Molecular Weight |
422.1 g/mol |
IUPAC Name |
diethoxy-ethyl-octadecylazanium;chloride |
InChI |
InChI=1S/C24H52NO2.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(6-2,26-7-3)27-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
GYSCOVPOYPRSOA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CC)(OCC)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


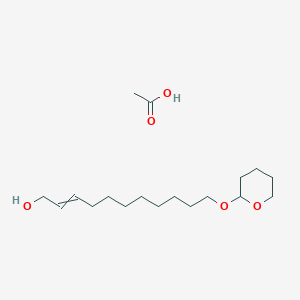
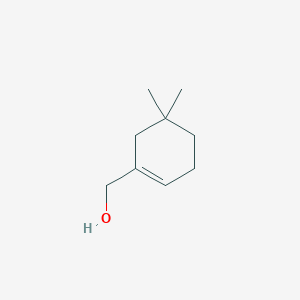
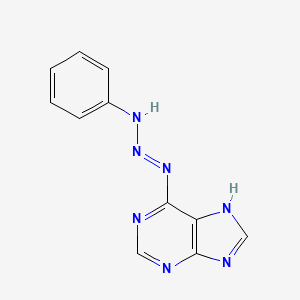
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)
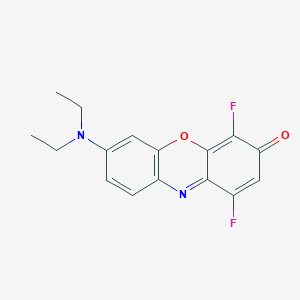
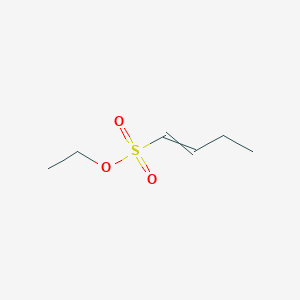
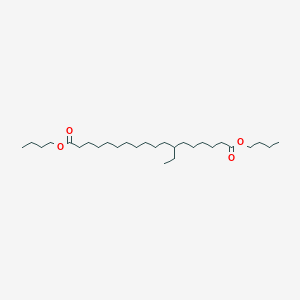
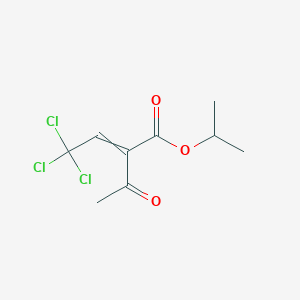


![3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile](/img/structure/B14310067.png)
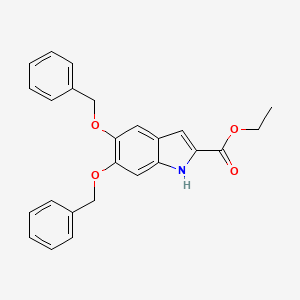
![{3-[2-(Chloromethyl)phenyl]propyl}(triethoxy)silane](/img/structure/B14310092.png)
